4-(Trifluoromethoxy)benzo[d]thiazol-2-amine

Solid‑State Characterization Quality Control Polymorph Screening

Misidentification of regioisomeric impurities in riluzole API can lead to flawed batch release. This 4-trifluoromethoxy isomer serves as a critical reference standard for unambiguous peak assignment in HPLC impurity profiling. • Enables accurate quantification of riluzole process impurity 5 (4-trifluoromethoxy regioisomer) per ICH Q3A thresholds. • Distinct ¹H NMR (δ 6.8-7.5 ppm) and MS fragmentation patterns ensure reliable identification. • Available as a fully characterized reference standard with COA, supporting cGMP-compliant QC workflows.

Molecular Formula C8H5F3N2OS
Molecular Weight 234.2 g/mol
CAS No. 235101-36-7
Cat. No. B057679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
CAS235101-36-7
Synonyms4-(Trifluoromethoxy)-2-benzothiazolamine;  2-Amino-4-trifluoromethoxybenzothiazole;  4-(Trifluoromethoxy)benzo[d]thiazol-2-amine
Molecular FormulaC8H5F3N2OS
Molecular Weight234.2 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)N)OC(F)(F)F
InChIInChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-2-1-3-5-6(4)13-7(12)15-5/h1-3H,(H2,12,13)
InChIKeyYSURRMGJTOKALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine (CAS 235101-36-7): Structural, Physicochemical, and Regulatory Identity for Scientific Procurement


4-(Trifluoromethoxy)benzo[d]thiazol-2-amine (CAS 235101-36-7, MW 234.20 g/mol) is a heterocyclic benzothiazole derivative featuring a 4-position trifluoromethoxy substituent and a 2-amino group. It is structurally and positionally isomeric to the FDA‑approved neuroprotective agent riluzole [2‑amino‑6‑(trifluoromethoxy)benzothiazole] and is primarily encountered as a process‑related impurity or degradation product in riluzole drug substance and finished dosage forms [1][2]. The compound exhibits distinct physicochemical properties including a melting point of 72 °C and a density of 1.572 g/cm³, which diverge from those of the 6‑trifluoromethoxy isomer and other regioisomers .

Regioisomer‑Specific Differentiation of 4‑(Trifluoromethoxy)benzo[d]thiazol‑2‑amine: Why In‑Class Analogs Cannot Substitute for Regulatory and Research Integrity


The benzothiazole core tolerates multiple substitution patterns, yet the position of the trifluoromethoxy group profoundly alters physicochemical, spectral, and chromatographic behavior. 4‑(Trifluoromethoxy)benzo[d]thiazol‑2‑amine is not a generic equivalent of riluzole (6‑trifluoromethoxy) or other regioisomers such as the 5‑ or 7‑trifluoromethoxy analogs. Substitution of one regioisomer for another without orthogonal verification can lead to erroneous identification in analytical methods, misassignment of impurity profiles in pharmaceutical quality control, and flawed structure‑activity relationship conclusions in drug discovery programs. The compound's distinct NMR fingerprint, HPLC retention characteristics, and differential regulatory status relative to pharmacopeial impurity listings mandate its procurement as a discrete, fully characterized reference standard rather than a generic benzothiazole building block [1][2].

4‑(Trifluoromethoxy)benzo[d]thiazol‑2‑amine (CAS 235101‑36‑7): Quantitative Differentiation vs. Riluzole and Positional Isomers Across Physicochemical, Spectral, and Regulatory Dimensions


Melting Point Divergence from Riluzole and 5‑Trifluoromethoxy Isomer

4‑(Trifluoromethoxy)benzo[d]thiazol‑2‑amine exhibits a melting point of 72 °C, a value that is substantially lower than that reported for riluzole [2‑amino‑6‑(trifluoromethoxy)benzothiazole] which melts at approximately 118–120 °C and also distinct from the 5‑trifluoromethoxy isomer which has been reported with a melting point near 102–104 °C. This thermal divergence provides a facile orthogonal identification tool for solid‑state differentiation of regioisomers .

Solid‑State Characterization Quality Control Polymorph Screening

¹H NMR Chemical Shift Pattern Enables Unambiguous Regioisomer Identification

In DMSO‑d₆, the 4‑trifluoromethoxy isomer displays a diagnostic ¹H NMR spectrum: a singlet at δ 6.24 ppm (2H, NH₂), a doublet at δ 6.92 ppm (J = 8.45 Hz, aromatic H‑5), a doublet of doublets at δ 7.32 ppm (J = 8.75 Hz, aromatic H‑6), and a doublet at δ 7.54 ppm (J = 8.85 Hz, aromatic H‑7). In contrast, riluzole (6‑trifluoromethoxy) exhibits a distinct aromatic proton pattern with signals at δ 7.15–7.45 ppm and the 5‑trifluoromethoxy isomer shows a singlet at δ 6.83 ppm absent in both the 4‑ and 6‑isomers. These spectral differences permit unambiguous identification even in mixture samples [1].

NMR Spectroscopy Structure Elucidation Impurity Profiling

Mass Spectrometric Ion (m/z 235) Overlaps with Riluzole but Differentiates from Other Process Impurities

Under positive‑ion chemical ionization (CI‑MS), both 4‑(trifluoromethoxy)benzo[d]thiazol‑2‑amine and riluzole yield a protonated molecular ion at m/z 235 (M+1), making them isobaric. However, the 4‑isomer can be differentiated from other process‑related impurities of riluzole that exhibit distinct m/z values: 4‑bromoriluzole gives isotopic M+1 ions at m/z 313/315, 2‑bromo‑4‑trifluoromethoxyphenylamine at m/z 256/258, and 2,6‑dibromo‑4‑trifluoromethoxyphenylamine at m/z 334/336/338. This MS profile, combined with retention time data, enables specific detection of the 4‑isomer in the presence of brominated impurities that may arise during riluzole synthesis [1].

LC‑MS Impurity Identification Process Analytical Technology

Regulatory Status: Non‑Pharmacopeial Impurity Requiring Independent Reference Standard Procurement

The current USP monograph for riluzole (USP 35–NF 30) specifies only three organic impurities with defined acceptance criteria: riluzole related compound A (4‑trifluoromethoxyaniline, RRT 1.3, NMT 0.1%), bromoriluzole (RRT 1.9, NMT 0.2%), and dibromotrifluoromethoxyaniline (RRT 7.4, NMT 0.1%). 4‑(Trifluoromethoxy)benzo[d]thiazol‑2‑amine is not enumerated in the official impurity table. Consequently, any detection of this regioisomer in riluzole drug substance or product falls under the unspecified impurity limit (NMT 0.1%), yet its identification and quantification require a non‑compendial, fully characterized reference standard such as this compound to meet ICH Q3A/Q3B guidelines for unknown impurity characterization [1][2].

Regulatory Compliance Pharmaceutical Quality Control ANDA Submissions

Density and Solubility Parameters Differ from Riluzole, Influencing Formulation and Handling

4‑(Trifluoromethoxy)benzo[d]thiazol‑2‑amine has a reported density of 1.572 g/cm³ at 20 °C and exhibits slight solubility in chloroform, DMSO, and methanol. Riluzole, in contrast, has a density of approximately 1.6 g/cm³ and shows somewhat different solubility behavior, being sparingly soluble in water and soluble in organic solvents. While these differences are modest, they can impact solid‑state handling, dissolution profiling during analytical method development, and the selection of appropriate solvents for reference standard stock solution preparation [1].

Preformulation Solubility Screening Solid Dispersion

Precision Applications of 4‑(Trifluoromethoxy)benzo[d]thiazol‑2‑amine in Pharmaceutical Quality Control and Medicinal Chemistry


Riluzole Generic Drug Development: Impurity Qualification and Method Validation

As a process‑related regioisomer of riluzole that is not listed in the USP monograph, 4‑(trifluoromethoxy)benzo[d]thiazol‑2‑amine serves as an essential reference standard for characterizing unknown impurity peaks observed during HPLC analysis of riluzole drug substance [1]. Its use in forced degradation studies and stability‑indicating method development ensures that generic riluzole products meet ICH Q3A threshold requirements for unspecified impurities (≤0.10%) [2]. The distinct ¹H NMR pattern and MS fragmentation profile enable unambiguous peak identification in LC‑MS impurity profiling workflows [3].

Positional Isomer Library Construction for Structure‑Activity Relationship (SAR) Studies

The benzothiazole scaffold is a privileged structure in neuroprotective and anticonvulsant drug discovery. While riluzole (6‑trifluoromethoxy) demonstrates clinical efficacy in amyotrophic lateral sclerosis with ED₅₀ values of 5.37 mg/kg in the MES seizure model [4], the pharmacological profile of the 4‑trifluoromethoxy regioisomer remains largely unexplored. Procuring 4‑(trifluoromethoxy)benzo[d]thiazol‑2‑amine enables medicinal chemists to evaluate positional effects on voltage‑gated sodium channel inhibition and glutamate release, potentially uncovering analogs with differentiated pharmacokinetic properties akin to the improved duration observed with sulfur‑substituted riluzole analog SKA‑19 (activity maintained for up to 4 h vs. <1 h for riluzole) [5].

Analytical Reference Standard for Non‑Pharmacopeial Impurity Monitoring in API Manufacturing

During the commercial manufacture of riluzole active pharmaceutical ingredient (API), nine process‑related impurities were identified at levels of 0.05–0.15% [3]. Among these, the 4‑trifluoromethoxy isomer (impurity 5 in the Satyanarayana study) requires a dedicated reference standard for accurate quantification. The compound's orthogonal characterization data—melting point (72 °C), density (1.572 g/cm³), and unique ¹³C NMR shifts (δ 158.89, 149.57, 137.21, 122.47, 113.26, 111.67, 105.54, 96.97 ppm) [3]—provide the necessary specificity for quality control laboratories to implement robust impurity limit tests and support batch release decisions under current Good Manufacturing Practice (cGMP) guidelines.

Chromatographic Method Development and System Suitability Testing

Although not officially designated as a system suitability standard in the USP monograph, 4‑(trifluoromethoxy)benzo[d]thiazol‑2‑amine can be employed as an in‑house resolution marker to verify column performance and mobile phase selectivity for separating closely eluting benzothiazole regioisomers. The USP method requires a resolution of ≥1.5 between riluzole and riluzole related compound A [6]; the 4‑trifluoromethoxy isomer, with its distinct retention behavior, offers an additional challenge pair for assessing chromatographic robustness and ensuring that potential co‑elution with the API peak is avoided.

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